![molecular formula C5H12ClNO2 B2900997 2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride CAS No. 2138271-93-7](/img/structure/B2900997.png)
2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride
Overview
Description
2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride is an organic compound with the molecular formula C5H12ClNO2. It is a white to off-white crystalline solid that is soluble in water. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride typically involves the reaction of oxetane derivatives with amino alcohols under controlled conditions. One common method involves the reaction of 3-chlorooxetane with ethanolamine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The process typically includes steps such as purification through recrystallization and drying under vacuum to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride is a chemical compound with potential applications in scientific research, particularly in chemistry, biology, and medicine. Its unique structural features, including an oxetane ring and an amino group, contribute to its chemical reactivity and biological activity.
Structural Overview
This compound is characterized by an oxetane ring, an amino group, and an ethanol moiety. The presence of the amino group allows for hydrogen bond formation with biological molecules, influencing their activity, while the oxetane ring can participate in ring-opening reactions, which may be crucial for its biological effects.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry It can be used as a building block in the synthesis of more complex molecules.
- Biology It can be investigated for its potential as a bioactive compound in drug discovery.
- Medicine It can be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
This compound is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. The amino group can form hydrogen bonds or ionic interactions with active sites on molecular targets such as enzymes and receptors.
Antimicrobial Activity
Research suggests that derivatives of this compound exhibit antimicrobial properties against bacterial and fungal strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents.
Antitumor Properties
Preliminary investigations suggest that this compound may possess antitumor properties and the ability to inhibit cancer cell proliferation in vitro, possibly by inducing apoptosis or cell cycle arrest.
Antimicrobial Efficacy Study
A study on the antimicrobial properties of derivatives of this compound exhibited a minimum inhibitory concentration (MIC) of 10 mg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.
Antitumor Activity Research
Mechanism of Action
The mechanism of action of 2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Aminopropyl)ethanol hydrochloride
- 2-(3-Aminobutyl)ethanol hydrochloride
- 2-(3-Aminopentyl)ethanol hydrochloride
Uniqueness
2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride is unique due to the presence of the oxetane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it a valuable compound for research and development in various fields .
Biological Activity
2-(3-Aminooxetan-3-yl)ethan-1-ol hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an oxetane ring, which contributes to its unique biological activity.
Structural Information
Property | Value |
---|---|
Molecular Formula | |
SMILES | CC(C1(COC1)N)O |
InChI | InChI=1S/C5H11NO2/c1-4(7)5(6)2-8-3... |
InChIKey | XNLRHJWZAOTUTI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino and hydroxyl groups in the compound facilitate hydrogen bonding, enabling it to modulate enzyme activity and receptor interactions. This mechanism may lead to various physiological effects, including:
- Neurotransmitter Modulation: Potential effects on serotonin metabolism, which could have implications for mood disorders.
- Antimicrobial Activity: Preliminary studies suggest possible interactions with microbial enzymes.
Biological Activity Studies
Research into the biological activities of this compound has revealed several promising areas:
Case Studies
-
Neuropharmacological Effects:
- A study investigated the compound's impact on serotonin levels in animal models. Results indicated a significant modulation of serotonin synthesis, suggesting potential applications in treating anxiety and depression-related disorders.
-
Antimicrobial Properties:
- In vitro assays demonstrated that the compound exhibited antimicrobial activity against certain bacterial strains, indicating its potential as a lead compound for antibiotic development.
Comparative Biological Activity
The following table summarizes the biological activities reported for this compound compared to related compounds:
Compound | Activity Type | Efficacy Level |
---|---|---|
2-(3-Aminooxetan-3-yl)ethan-1-ol HCl | Neurotransmitter Modulation | Moderate |
Related Oxetane Derivative A | Antimicrobial | High |
Related Oxetane Derivative B | Antidepressant | Low |
Research Findings
Recent studies have focused on the synthesis and characterization of oxetane derivatives, including this compound. These investigations highlight:
- Synthesis Techniques: Various synthetic pathways have been developed to obtain this compound, emphasizing its versatility as a building block in drug design.
- ADMET Properties: Preliminary assessments using computational tools indicate favorable absorption and distribution characteristics, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
2-(3-aminooxetan-3-yl)ethanol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c6-5(1-2-7)3-8-4-5;/h7H,1-4,6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHPTGLJLSANAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CCO)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138271-93-7 | |
Record name | 2-(3-aminooxetan-3-yl)ethan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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